molecular formula C14H18O4S B1368591 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone CAS No. 898772-68-4

5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone

Cat. No.: B1368591
CAS No.: 898772-68-4
M. Wt: 282.36 g/mol
InChI Key: OVVQMXVTVQANEN-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone: is an organic compound that features a dioxolane ring, a thienyl group, and a ketone functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group can undergo further oxidation to form carboxylic acids under strong oxidative conditions.

    Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Substituted thienyl derivatives.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : It can be used in the study of enzyme-catalyzed reactions involving ketones and dioxolane rings.

Medicine: : The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

Industry: : It is used in the production of polymers and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone involves interactions with various molecular targets depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.

    Thienyl Ketones: Compounds with a thienyl group and a ketone functional group.

    Dioxolane-Substituted Ketones: Compounds with both a dioxolane ring and a ketone group.

Uniqueness

  • The combination of the dioxolane ring, thienyl group, and ketone functional group in 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone provides unique reactivity and versatility in synthetic applications.
  • Its structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-10(15)4-2-3-5-11(16)12-6-7-13(19-12)14-17-8-9-18-14/h6-7,14H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVQMXVTVQANEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641902
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-68-4
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,6-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone
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5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone
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5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone
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5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone
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5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone
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5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone

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